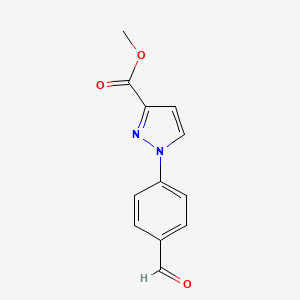

methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate

描述

Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate (CAS: 2108305-59-3) is a pyrazole-based organic compound with the molecular formula C₁₂H₁₀N₂O₃ and a molecular weight of 230.22 g/mol . Its structure comprises a pyrazole ring substituted at position 1 with a 4-formylphenyl group and at position 3 with a methyl ester (Fig. 1). The formyl (-CHO) group on the phenyl ring renders it highly reactive, enabling its use as a versatile intermediate in organic synthesis—particularly in the formation of Schiff bases, hydrazones, or nucleophilic addition reactions .

The compound is commercially available with a purity of >95% and is supplied by vendors such as Apollo Scientific and SynQuest Laboratories for laboratory use . Its applications span medicinal chemistry and materials science, where it serves as a precursor for synthesizing bioactive molecules or functionalized polymers. Notably, its crystal structure and electronic properties have been analyzed using tools like Mercury CSD for packing pattern visualization .

属性

IUPAC Name |

methyl 1-(4-formylphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-12(16)11-6-7-14(13-11)10-4-2-9(8-15)3-5-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWMXSYDRJHAKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Detailed Synthesis Steps

Preparation of Pyrazole Precursor : The first step involves preparing the pyrazole ring, which can be achieved through various methods, including the cyclization of hydrazines with appropriate reagents.

Condensation Reaction : The pyrazole-3-carboxylate is then reacted with 4-formylbenzaldehyde. This reaction is often facilitated by a catalyst or specific conditions to ensure the formation of the desired product.

Purification : The resulting product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Chemical and Biological Applications

This compound and its derivatives have been explored for their potential biological activities, including anticancer, anti-inflammatory, and antioxidant effects. The formyl group provides a site for further modification, allowing the synthesis of more complex molecules with specific biological targets.

Data and Research Findings

Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 2108305-59-3 |

| Molecular Formula | C12H10N2O3 |

| Molecular Weight | 230.22 g/mol |

| IUPAC Name | methyl 1-(4-formylphenyl)pyrazole-3-carboxylate |

Synthesis Yields and Conditions

The synthesis yields and conditions can vary based on the specific method used. Generally, the condensation reaction is conducted under reflux conditions with a suitable solvent and catalyst. Yields can range from moderate to high, depending on the efficiency of the catalyst and reaction conditions.

Biological Activity

Pyrazole derivatives, including this compound, have shown potential in interacting with biological targets due to their structural features. The carboxylic acid functionality allows for hydrogen bonding, facilitating interactions with specific molecular targets within biological systems.

科学研究应用

Medicinal Chemistry

Anti-inflammatory and Anticancer Properties:

Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate has been investigated for its potential anti-inflammatory effects. Research indicates that compounds with similar structures exhibit inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process . Additionally, its structural attributes suggest possible anticancer properties, making it a candidate for further pharmacological studies.

Enzyme Inhibition:

The compound's ability to interact with specific enzymes has been a focal point in drug development. It is posited that the formyl group can form covalent bonds with nucleophilic residues in enzyme active sites, thus inhibiting their function. This mechanism is crucial for developing targeted therapies against various diseases.

Agricultural Applications

Development of Agrochemicals:

In agricultural chemistry, this compound is utilized in the synthesis of herbicides and fungicides. Its efficacy in protecting crops from pests and diseases contributes to improved agricultural yields . The compound's role as a building block for creating more complex agrochemical agents underscores its importance in sustainable agriculture practices.

Material Science

Advanced Materials Synthesis:

The compound is explored for its potential applications in materials science, particularly in creating advanced polymers and coatings. These materials can enhance durability and resistance to environmental factors, making them suitable for various industrial applications .

Biochemical Research

Enzyme Interaction Studies:

In biochemical assays, this compound is used to study enzyme interactions and metabolic pathways. Understanding these interactions aids researchers in deciphering disease mechanisms and developing new therapeutic strategies .

Environmental Science

Eco-friendly Chemical Processes:

The compound is also being investigated for its role in developing eco-friendly chemical processes, contributing to sustainable practices across various industries . This includes the exploration of less harmful alternatives to traditional chemical processes.

Table 1: Summary of Applications

生物活性

Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a formyl group and a carboxylate ester. Its molecular formula is with a molecular weight of approximately 230.22 g/mol. The structural characteristics of this compound facilitate interactions with various biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition. Additionally, the pyrazole ring can participate in hydrogen bonding and π–π interactions, which may enhance binding affinity to biological targets .

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Research indicates that compounds within the pyrazole family exhibit significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. In vitro studies suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

2. Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects in several studies. It was evaluated using carrageenan-induced edema models, where it demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In some cases, its efficacy was comparable to standard anti-inflammatory drugs like dexamethasone .

3. Anticancer Potential

This compound has been studied for its anticancer properties. It has shown inhibitory effects on various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The mechanism involves targeting multiple cancer-related pathways, including topoisomerase II and EGFR inhibition .

Table: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted by researchers evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated that at concentrations between 10 µM to 50 µM, the compound exhibited significant cytotoxicity against MDA-MB-231 cells, leading to apoptosis through the activation of caspase pathways .

相似化合物的比较

Key Observations:

Substituent Effects on Reactivity: The formyl group in the target compound enhances electrophilicity, enabling conjugation with amines or hydrazides. In contrast, the iodo and sulfonyl groups in compound 9 () improve radiolabeling efficiency and COX-2 binding affinity . Chloro and dimethyl substituents in the phenoxymethyl derivative () increase lipophilicity, favoring agrochemical applications .

Biological Activity :

Role in Medicinal Chemistry

Structural Insights

- Crystal structure analyses (e.g., ) using tools like SHELXL and Mercury CSD revealed that electron-withdrawing groups (e.g., -NO₂, -SO₂) stabilize pyrazole rings through resonance, whereas electron-donating groups (e.g., -OCH₃) increase solubility .

常见问题

Q. Key Optimization Steps :

- Use anhydrous conditions to prevent hydrolysis during esterification.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to minimize side products .

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer :

Multi-Technique Validation :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., formyl proton at ~10 ppm, pyrazole protons at 6–8 ppm) .

- X-Ray Crystallography : Resolves dihedral angles between the pyrazole ring and substituents (e.g., methoxyphenyl groups show angles of 16–51°) .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak matching theoretical mass).

Example : Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate was structurally confirmed via X-ray diffraction (R factor = 0.034) .

Advanced: How can contradictory spectroscopic data (e.g., unexpected coupling constants) be resolved?

Answer :

Stepwise Analysis :

2D NMR (COSY, HSQC) : Assigns proton-proton correlations and resolves overlapping signals.

Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values.

Crystallographic Validation : Resolve ambiguities in substituent orientation (e.g., sulfonyl vs. formyl group positioning) .

Case Study : Discrepancies in H NMR of ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate were resolved via X-ray data showing non-planar thiazole-pyrazole interactions .

Advanced: What strategies optimize the reaction yield for derivatives with bulky substituents?

Answer :

Methodological Adjustments :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。